molecular formula C19H22N2O2 B12046005 Propanediamide, 2,2-diethyl-N,N'-diphenyl- CAS No. 58655-60-0

Propanediamide, 2,2-diethyl-N,N'-diphenyl-

Cat. No.: B12046005
CAS No.: 58655-60-0
M. Wt: 310.4 g/mol
InChI Key: SRFGSEUDSAOIET-UHFFFAOYSA-N
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Description

Its structure confers steric bulk and aromaticity, influencing physicochemical properties such as solubility, melting point, and intermolecular interactions. For instance, diphenyl-substituted amides are common in pharmaceutical and agrochemical applications due to their stability and binding affinity .

Properties

CAS No.

58655-60-0

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

2,2-diethyl-N,N'-diphenylpropanediamide

InChI

InChI=1S/C19H22N2O2/c1-3-19(4-2,17(22)20-15-11-7-5-8-12-15)18(23)21-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

SRFGSEUDSAOIET-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)NC1=CC=CC=C1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propanediamide, 2,2-diethyl-N,N’-diphenyl- typically involves the reaction of diethyl malonate with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product through nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Propanediamide, 2,2-diethyl-N,N’-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products:

Mechanism of Action

The mechanism of action of Propanediamide, 2,2-diethyl-N,N’-diphenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Reference Evidence
Propanediamide, 2,2-diethyl-N,N'-diphenyl- C₁₉H₂₂N₂O₂ (est.) ~310.4 (est.) 2,2-diethyl; N,N'-diphenyl Extrapolated
N-(3-Methylphenyl)pivalamide C₁₂H₁₇NO 191.27 2,2-dimethyl; N-(3-methylphenyl)
N-(2-Pyridinyl)-2,2-dimethylpropanamide C₁₁H₁₅N₂O 191.25 2,2-dimethyl; N-(2-pyridinyl)
N,N-Diphenylpropanediamide derivatives Varies ~200–350 Diphenyl groups; variable R

Key Observations :

  • Aromatic Interactions : The N,N'-diphenyl groups facilitate π-π stacking, similar to diphenylmethane-based Schiff bases (e.g., 5-DPM in ), which exhibit enhanced antioxidant activity due to aromatic stabilization .
  • Hybridization : Unlike pyridinyl-substituted amides (e.g., N-(2-pyridinyl)propanamide), the absence of heteroaromatic rings in the target compound may reduce hydrogen-bonding capacity .

Comparison :

  • The target compound likely employs coupling agents like DCC (dicyclohexylcarbodiimide), as seen in and for amide bond formation. This contrasts with Schiff bases, which rely on condensation reactions .
  • Diethyl substituents may require bulkier coupling agents or elevated temperatures compared to dimethyl analogs due to steric challenges.

Physicochemical Properties

Table 3: Thermal and Solubility Data

Compound Name Melting Point (°C) Water Solubility Key Functional Groups Reference Evidence
N-(3-Methylphenyl)pivalamide 71–75 Low 2,2-dimethyl; aryl
N-(2-Pyridinyl)-2,2-dimethylpropanamide Not reported Moderate Pyridinyl; dimethyl
5-DPSS (Schiff base) Not reported Low Disulfide; dihydroxybenzyl

Key Trends :

  • Melting Points : Diethyl substitution in the target compound may elevate the melting point compared to dimethyl analogs (e.g., 71–75°C for N-(3-methylphenyl)pivalamide) due to increased van der Waals interactions.
  • Solubility : The diphenyl groups likely reduce water solubility, similar to disulfide-containing Schiff bases (e.g., 5-DPSS) .

Table 4: Bioactivity Comparison

Compound Name Assay Type Activity (EC₅₀ or IC₅₀) Mechanism Insights Reference Evidence
5-DPSS (Schiff base) DPPH scavenging 7.10 ± 0.16 μg/mL Antioxidant via radical quenching
Diphenyl amide inhibitors ROCS/EON screening Improved EF 1% Enoyl-acyl carrier protein inhibition
N,N-Diphenylpropanediamide Not reported N/A Hypothesized enzyme inhibition Extrapolated

Key Findings :

  • Antioxidant Potential: Diphenyl groups enhance radical scavenging in Schiff bases (e.g., 5-DPSS) ; similar activity may be plausible for the target compound.
  • Molecular Recognition : Diphenyl amides in showed variable performance in inhibitor screens, suggesting that substituent positioning (e.g., diethyl vs. dimethyl) affects target binding .

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